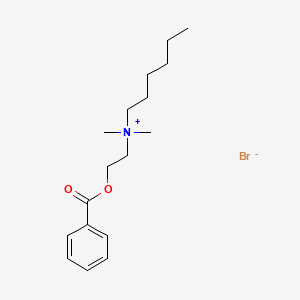

![molecular formula C26H27NO6 B589406 4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA Methyl Ester CAS No. 881911-31-5](/img/structure/B589406.png)

4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA Methyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

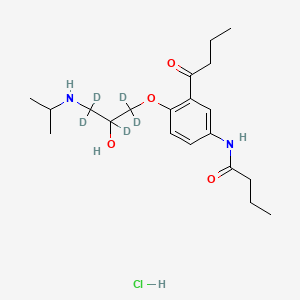

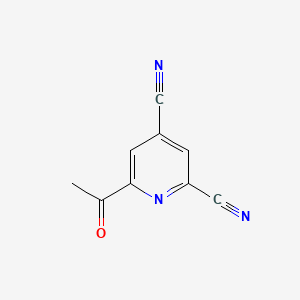

“4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA Methyl Ester” is a chemical compound with the molecular formula C26H27NO6 . It is a derivative of glycine having a benzyloxy carbonyl protecting group attached to the nitrogen .

Synthesis Analysis

The synthesis of this compound could involve the use of the Williamson Ether Synthesis, where initial deprotonation of the alcohol and subsequent reaction with benzyl bromide delivers the protected alcohol . The use of NaH as a base for the deprotonation is convenient, but when selective substitution is needed, mild bases such as Ag2O allow a more selective reaction .Molecular Structure Analysis

The molecular structure of this compound involves a benzyl group, a benzyloxy carbonyl group, and a methyl ester group . The presence of these groups can influence the reactivity and properties of the compound.Chemical Reactions Analysis

Esters, such as this compound, can undergo a variety of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . Esters can also be converted to amides via an aminolysis reaction . Furthermore, they can undergo trans-esterification reactions to form different esters .Physical And Chemical Properties Analysis

Esters are polar molecules but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .科学的研究の応用

1. Synthesis of Natural Products Containing Benzofuran Rings This compound can be used in the total synthesis of natural products containing benzofuran rings . Research on natural products containing benzofuran has remarkably increased during the past few decades. Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities .

Antioxidant Activity

The compound has been used in the synthesis of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde . These complexes have been evaluated for their in vitro antioxidant activity and found to be highly potent .

Antimicrobial Activity

The synthesized metal (II) complexes derived from this compound have shown significant in vitro antimicrobial activities against bacterial strains (S. aureus, B. subtilis, P. aeruginosa, E. coli) and fungal strains (A. niger, C. albicans) .

Molecular Docking Studies

Molecular docking studies of these complexes have been conducted, providing valuable insights into their potential interactions and binding modes with biological targets .

5. Inhibition of M. tuberculosis H37Rv strain A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized using this compound and evaluated for their ability to inhibit the M. tuberculosis H37Rv strain .

作用機序

Target of Action

Similar compounds are often involved in interactions with amino acid derivatives .

Mode of Action

It’s worth noting that compounds with similar structures often participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

It’s known that similar compounds can participate in carbon–carbon bond forming reactions, such as the suzuki–miyaura (sm) cross-coupling . This reaction can affect various biochemical pathways by facilitating the formation of new carbon–carbon bonds.

Result of Action

Compounds involved in suzuki–miyaura (sm) cross-coupling reactions can facilitate the formation of new carbon–carbon bonds , which can lead to the synthesis of new organic compounds.

Safety and Hazards

将来の方向性

Esters, including this compound, have several commercial and synthetic applications. For example, polyester molecules make excellent fibers and are used in many fabrics . Therefore, the future directions for this compound could involve its use in various industrial applications, including the production of fabrics and other materials .

特性

IUPAC Name |

methyl (2S)-3-(3-methoxy-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO6/c1-30-24-16-21(13-14-23(24)32-17-19-9-5-3-6-10-19)15-22(25(28)31-2)27-26(29)33-18-20-11-7-4-8-12-20/h3-14,16,22H,15,17-18H2,1-2H3,(H,27,29)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRQPRYBXXTANN-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747103 |

Source

|

| Record name | Methyl O-benzyl-N-[(benzyloxy)carbonyl]-3-methoxy-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA Methyl Ester | |

CAS RN |

881911-31-5 |

Source

|

| Record name | Methyl O-benzyl-N-[(benzyloxy)carbonyl]-3-methoxy-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-[4-[(4-Fluoro-2-hydroxyphenyl)(hydroxyimino)methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-m](/img/no-structure.png)

![[4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol](/img/structure/B589326.png)